Mass Spectrometric Differentiation: A +4 Da Shift Enables Unambiguous MRM Channel Separation from the Native Analyte
Pinaverium bromide-d4 provides a mass shift of +4 Da relative to the unlabeled parent compound, pinaverium bromide (molecular weight 591.4 g/mol vs. 595.4 g/mol) [1]. This mass differential is critical for multiple reaction monitoring (MRM) in LC-MS/MS, as it ensures the selected precursor-to-product ion transitions for the internal standard do not overlap with those of the native analyte. In contrast, a non-deuterated analog like octylonium bromide or a structurally distinct IS like paclitaxel lacks this isotopic shift, resulting in either direct spectral interference or divergent chromatographic retention times that do not adequately correct for variable matrix-induced ion suppression/enhancement [2].
| Evidence Dimension | Mass Spectrometric Shift (Molecular Weight Difference) |
|---|---|
| Target Compound Data | 595.4 g/mol (C26H37D4Br2NO4) |
| Comparator Or Baseline | Pinaverium bromide: 591.4 g/mol (C26H41Br2NO4); Octylonium bromide: 599.5 g/mol; Paclitaxel: 853.9 g/mol |
| Quantified Difference | +4 Da vs. unlabeled parent; -4.1 Da vs. octylonium bromide; -258.5 Da vs. paclitaxel |
| Conditions | LC-MS/MS analysis in human plasma; positive electrospray ionization (ESI+) mode [2] |
Why This Matters
The +4 Da mass shift ensures a distinct MRM transition, eliminating isotopic cross-talk and enabling accurate, interference-free quantitation essential for meeting FDA/EMA bioanalytical method validation guidelines for highly variable drugs like pinaverium.
- [1] PubChem. Pinaverium-d4 Bromide. National Center for Biotechnology Information. Accessed April 22, 2026. View Source
- [2] Patiño-Rodríguez O, et al. Determination of Pinaverium Bromide in Human Plasma by a Sensitive and Robust UPLC-MS-MS Method and Application to a Pharmacokinetic Study in Mexican Subjects. J Chromatogr Sci. 2015;53(8):1373-1378. View Source
